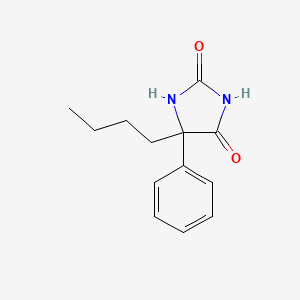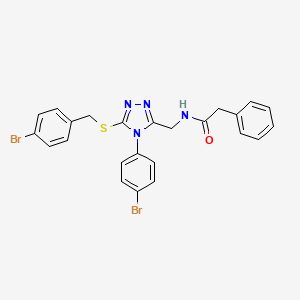
N-((5-((4-bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-((4-bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C24H20Br2N4OS and its molecular weight is 572.32. The purity is usually 95%.
BenchChem offers high-quality N-((5-((4-bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((4-bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
A significant area of research for derivatives of 1,2,4-triazole, including compounds similar to N-((5-((4-bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide, focuses on their antimicrobial properties. For instance, compounds with a triazole core have shown effectiveness against various bacterial and fungal strains. A study by Kaneria et al. (2016) highlighted the synthesis of similar triazole derivatives and their subsequent antimicrobial screening, demonstrating potential in combating microbial infections (Kaneria et al., 2016).
Antifungal Activity
The antifungal properties of 1,2,4-triazole derivatives are another area of interest. Jin-Xia Mu et al. (2015) investigated a compound structurally similar to the subject compound, which exhibited moderate antifungal activity. Their study included a comprehensive analysis involving synthesis, crystal structure, and antifungal activity assessment (Mu et al., 2015).
Cancer Research
In cancer research, derivatives of 1,2,4-triazole have been explored for their cytotoxic effects on various cancer cell lines. A study by Šermukšnytė et al. (2022) synthesized hydrazone derivatives of 1,2,4-triazole and assessed their impact on melanoma, breast, and pancreatic cancer spheroids. Their findings indicated selective cytotoxicity, especially against melanoma cells (Šermukšnytė et al., 2022).
Pharmacological Potential
Exploring the pharmacological potential, Ashton et al. (1993) synthesized a series of triazoles as angiotensin II antagonists. Their study emphasized the compound's potential in regulating blood pressure, showing promise in the development of novel hypertension medications (Ashton et al., 1993).
Synthesis and Characterization
The synthesis and characterization of triazole derivatives are crucial for understanding their chemical properties and potential applications. Studies often include methods like NMR, IR, and mass spectroscopy for structural analysis. For example, Singh et al. (2010) focused on synthesizing and characterizing various triazole derivatives, contributing to the broader understanding of this chemical class (Singh et al., 2010).
properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[(4-bromophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Br2N4OS/c25-19-8-6-18(7-9-19)16-32-24-29-28-22(30(24)21-12-10-20(26)11-13-21)15-27-23(31)14-17-4-2-1-3-5-17/h1-13H,14-16H2,(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWHCBOVFGOCGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Br2N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((4-bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

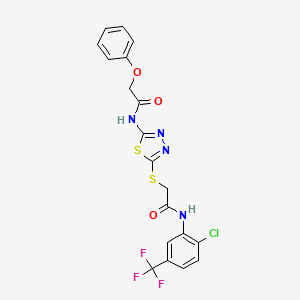

![4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2402063.png)
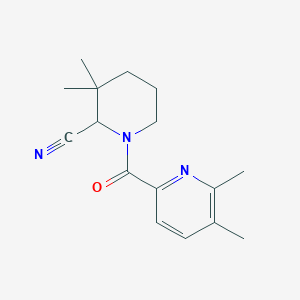
![4-oxo-N-phenethyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2402066.png)
![(5-Bromofuran-2-yl)-[4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]methanone](/img/structure/B2402068.png)
![7-[(4-chlorophenyl)methyl]-1,3,4,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triazin o[4,3-h]purine-6,8-dione](/img/structure/B2402070.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2402071.png)
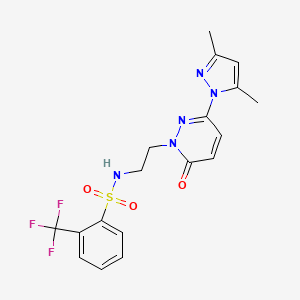
![N-(4-chlorophenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2402074.png)
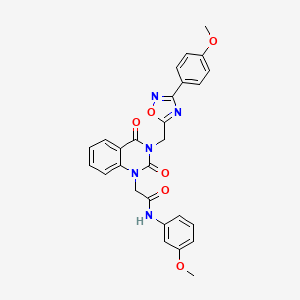
![8-chloro-2-(3-(phenylthio)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2402076.png)
![N-(2-hydroxyethyl)-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2402078.png)
